7,7-dimethyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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Overview
Description
4-[4-(ALLYLOXY)PHENYL]-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure containing a benzene ring fused to a pyran ring. The presence of allyloxy and dimethyl groups further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[4-(ALLYLOXY)PHENYL]-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using an allyl halide and a phenol derivative in the presence of a base such as potassium carbonate.
Addition of Dimethyl Groups: The dimethyl groups can be added through alkylation reactions using dimethyl sulfate or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-[4-(ALLYLOXY)PHENYL]-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(ALLYLOXY)PHENYL]-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(ALLYLOXY)PHENYL]-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
4-[4-(ALLYLOXY)PHENYL]-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE can be compared with other similar compounds, such as:
4-[4-(ALLYLOXY)PHENYL]-2-AMINO-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: This compound has a similar allyloxy group but features a quinoline core instead of a chromene core.
4-[4-(ALLYLOXY)PHENYL]-2-AMINO-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: This compound also contains an allyloxy group and a quinoline core, with the addition of a trifluoromethyl group.
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-(4-prop-2-enoxyphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione |
InChI |
InChI=1S/C20H22O4/c1-4-9-23-14-7-5-13(6-8-14)15-10-18(22)24-17-12-20(2,3)11-16(21)19(15)17/h4-8,15H,1,9-12H2,2-3H3 |
InChI Key |
VCFPRXBLGHPDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)OCC=C)C(=O)C1)C |
Origin of Product |
United States |
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